molecular formula C11H13IO3 B2821709 3-Iodo-4-isopropoxy-5-methoxybenzaldehyde CAS No. 426221-01-4

3-Iodo-4-isopropoxy-5-methoxybenzaldehyde

Cat. No. B2821709
CAS RN: 426221-01-4
M. Wt: 320.126
InChI Key: ZKOJOHVHINMYAF-UHFFFAOYSA-N
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Description

“3-Iodo-4-isopropoxy-5-methoxybenzaldehyde” is a chemical compound with the molecular formula C11H13IO3 . It has a molecular weight of 320.12 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an iodine atom (I), an isopropoxy group (OC(CH3)2), and a methoxy group (OCH3) attached to a benzaldehyde core . The exact positioning of these groups on the benzene ring gives the compound its unique properties.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found.

Scientific Research Applications

Synthesis of Isochroman Analogs

  • The compound has been utilized in the synthesis of racemic isochroman analogs of the michellamines through Suzuki methodology, indicating its utility in creating complex organic structures with potential biological activities (Koning, Michael, & Otterlo, 1999).

Regioselective Reductive Electrophilic Substitution

Ruthenium-mediated Synthesis

  • The compound serves as a precursor in Ruthenium-mediated isomerization and ring-closing metathesis, enabling the synthesis of various benzo-fused heterocycles, highlighting its versatility in the construction of cyclic compounds (Otterlo, Pathak, & Koning, 2003).

Electrocatalytic Activity

  • Research on dihydroxybenzaldehyde derivatives, which share structural similarities, indicates potential applications in electrocatalysis and the design of biosensors. This suggests that similar compounds could have roles in energy conversion and analytical applications (Pariente, Tobalina, Darder, Lorenzo, & Abruña, 1996).

Synthesis of Bioactive Compounds

Safety and Hazards

According to Sigma-Aldrich, “3-Iodo-4-isopropoxy-5-methoxybenzaldehyde” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 . This means it may cause skin irritation, serious eye irritation, and may be harmful if swallowed. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of “3-Iodo-4-isopropoxy-5-methoxybenzaldehyde” would depend on the outcomes of ongoing research involving this compound. As it is provided to early discovery researchers , it may be used in a variety of research contexts, potentially leading to new discoveries and applications.

properties

IUPAC Name

3-iodo-5-methoxy-4-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO3/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOJOHVHINMYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1I)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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